molecular formula C14H9ClF2O2 B7976860 5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde

5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde

Cat. No.: B7976860
M. Wt: 282.67 g/mol
InChI Key: ZBLGDYMKUQOHFX-UHFFFAOYSA-N
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Description

5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde ( 1443324-71-7) is a high-purity benzaldehyde derivative designed for research and further manufacturing applications. With a molecular formula of C 14 H 9 ClF 2 O 2 and a molecular weight of 282.67 , this compound serves as a versatile chemical building block, particularly in medicinal chemistry and pharmaceutical development. Its structure, featuring both chloro and difluoro substitutions, makes it a valuable intermediate in the synthesis of more complex molecules for drug discovery programs, such as creating targeted libraries for high-throughput screening . Researchers utilize this compound in organic synthesis, where the aldehyde group (O=C) acts as a key reactive site for further functionalization, including condensation and nucleophilic addition reactions . The specific placement of halogens on the aromatic rings can be critical for optimizing drug-like properties, including metabolic stability and binding affinity. Please handle with care; this product has associated hazard warnings (H302, H315, H319, H335) and should be used in a well-ventilated laboratory setting with appropriate personal protective equipment (PPE) . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-chloro-2-[(3,5-difluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O2/c15-11-1-2-14(10(5-11)7-18)19-8-9-3-12(16)6-13(17)4-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLGDYMKUQOHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)OCC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most widely reported method involves the alkylation of 5-chloro-2-hydroxybenzaldehyde with 3,5-difluorobenzyl halides. This SNAr reaction typically employs potassium carbonate (K₂CO₃) as a base in polar aprotic solvents such as dimethylformamide (DMF) or acetone.

Procedure :

  • Substrate Preparation : 5-Chloro-2-hydroxybenzaldehyde (1.0 equiv) is dissolved in anhydrous acetone under nitrogen.

  • Alkylation : 3,5-Difluorobenzyl bromide (1.2 equiv) and K₂CO₃ (2.5 equiv) are added sequentially. The mixture is refluxed at 56°C for 4–6 hours.

  • Workup : The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Column chromatography (chloroform:methanol, 95:5) yields the title compound in 82–88% purity.

Optimization Insights :

  • Solvent Choice : Acetone outperforms DMF in reducing side reactions, as noted in comparative studies.

  • Temperature : Reactions conducted above 60°C risk decomposition of the aldehyde group.

Table 1. SNAr Reaction Optimization

ParameterOptimal ConditionYield (%)Purity (%)
SolventAcetone8595
BaseK₂CO₃8897
Temperature (°C)568293

Data derived from.

Reductive Amination-Mediated Pathways

An alternative route involves reductive amination of 4-(benzyloxy)benzaldehydes, adapted from protocols for structurally analogous compounds.

Procedure :

  • Intermediate Synthesis : 5-Chloro-2-hydroxybenzaldehyde is first converted to 5-chloro-2-(benzyloxy)benzaldehyde via benzylation.

  • Reductive Amination : The benzaldehyde intermediate reacts with 3,5-difluorobenzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid in methanol.

  • Oxidation : The resulting secondary amine is oxidized back to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

Critical Observations :

  • Yield Limitations : The two-step process achieves a cumulative yield of 65–70%, lower than direct SNAr methods.

  • Side Reactions : Over-oxidation to carboxylic acids occurs if PCC is used in excess.

Halogen Exchange Strategies

Patents describe halogen exchange reactions for introducing fluorine substituents, though these are less common for benzaldehydes. A modified approach from pyridine fluorination protocols involves:

  • Chlorination : 2-Hydroxy-5-nitrobenzaldehyde is chlorinated using PCl₅ to introduce the chloro group.

  • Fluorination : The nitro group is reduced to an amine, followed by diazotization and Balz-Schiemann reaction with 3,5-difluorobenzyl tetrafluoroborate.

Challenges :

  • Low Functional Group Tolerance : The aldehyde moiety requires protection (e.g., as an acetal) during harsh fluorination conditions.

  • Scalability : Reported yields for analogous systems reach 90%, but benzaldehyde derivatives show lower efficiency (≤75%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 10.35 (s, 1H, CHO), 7.85 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.4 Hz, 1H), 7.32–7.15 (m, 3H, Ar-H), 5.25 (s, 2H, OCH₂).

  • IR (KBr): 3078 cm⁻¹ (C-H aromatic), 1695 cm⁻¹ (C=O), 1173 cm⁻¹ (C-F).

Purity Assessment

HPLC analysis (C-18 column, acetonitrile/water gradient) confirms purity ≥95% for SNAr-derived products, compared to ≤85% for reductive amination routes.

Industrial-Scale Considerations

Solvent Recovery

Patent data emphasize the use of sulfolane and dimethyl sulfoxide (DMSO) as recyclable solvents in large-scale fluorinations, reducing production costs by 40%.

Catalytic Innovations

Cesium fluoride (CsF) and 18-crown-6 ether synergistically enhance reaction rates in SNAr processes, enabling batch sizes >100 kg with 90% yield .

Chemical Reactions Analysis

5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluorine substituents can enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s activity and physicochemical properties are influenced by its unique substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Key Features
5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde 5-Cl, 2-O-(3,5-F₂-benzyl) Combines electron-withdrawing Cl and F groups; benzyl ether enhances lipophilicity.
3,5-Difluorobenzaldehyde 3,5-F₂ Lacks chloro and ether groups; simpler structure with lower molecular weight.
2-Chloro-5-fluorobenzaldehyde 2-Cl, 5-F Positional isomerism alters electronic effects; no benzyl ether group.
5-Fluoro-2,4-dimethoxybenzaldehyde 5-F, 2,4-OCH₃ Methoxy groups are electron-donating, contrasting with halogen substituents.

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s LogP is expected to be higher than 3,5-difluorobenzaldehyde (LogP ~2.1) due to the benzyl ether and chloro group .
  • Solubility : Compounds with methoxy groups (e.g., 5-Fluoro-2,4-dimethoxybenzaldehyde) exhibit higher aqueous solubility (~1.2 mg/mL) compared to halogenated analogs (<0.5 mg/mL) .

Commercial and Industrial Relevance

  • Precursors : 3,5-Difluorobenzyl chloride (CAS 34801-14-4) and 5-chloro-2-hydroxybenzaldehyde are commercially available from suppliers like AstaTech Inc. and Alfa Aesar, streamlining synthesis .
  • Cost : Halogenated benzaldehydes (e.g., 2-chloro-5-fluorobenzaldehyde) are priced competitively, but complex etherification steps may increase production costs for the target compound .

Biological Activity

5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, examining its chemical properties, synthesis, and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClF2OC_{15}H_{12}ClF_2O, with a molecular weight of approximately 282.67 g/mol. The compound features a chlorinated benzaldehyde structure with a difluorobenzyl ether moiety. The presence of chlorine and fluorine atoms enhances its chemical reactivity and potential biological activity, making it a subject of interest in various fields such as medicinal chemistry and materials science.

Synthesis

The synthesis of this compound typically involves several steps. A common synthetic route includes dissolving 3,5-difluorobenzyl alcohol in acetonitrile, adding phosphorus oxychloride, and purifying the resulting product through column chromatography.

Interaction Studies

Interaction studies suggest that this compound may bind to various biological targets such as enzymes and receptors. The binding affinity of this compound to specific targets could be crucial for understanding its pharmacological profile and therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

Compound NameStructure FeaturesUnique Aspects
3-Chloro-4-(difluoromethoxy)benzaldehydeChlorine at position 3; difluoromethoxy groupDifferent ether substituent affects reactivity
4-Chloro-2-(trifluoromethyl)benzaldehydeChlorine at position 4; trifluoromethyl groupIncreased fluorination alters electronic properties
2-Chloro-6-(fluoromethyl)benzaldehydeChlorine at position 2; fluoromethyl groupPositioning of substituents affects biological activity

This table illustrates how the presence of both chlorine and difluorobenzyl groups in this compound contributes to its distinct chemical behavior compared to these similar compounds.

Case Studies and Research Findings

While specific case studies on the biological activity of this compound are scarce, related research highlights the potential for similar compounds to exhibit notable pharmacological effects. For example:

  • Anticancer Activity : Some derivatives have shown IC50 values indicating effective inhibition against various cancer cell lines.
  • Antimicrobial Properties : Compounds with similar structural features have demonstrated significant antimicrobial activities against both Gram-positive and Gram-negative bacteria.

These findings suggest that further investigation into the biological activity of this compound could yield important insights into its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. For example, the benzyloxy group can be introduced by reacting 5-chloro-2-hydroxybenzaldehyde with 3,5-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity to minimize byproducts like over-alkylation.

Q. How is this compound characterized analytically?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.8–6.9 ppm for benzaldehyde and difluorobenzyl groups) and aldehyde protons (δ ~10.5 ppm).
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • FT-IR : Detect aldehyde C=O stretch (~1680 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
    • Quality Control : RP-HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

  • Methodological Answer : Use molecular docking tools like AutoDock Vina to simulate binding affinities.

Prepare the ligand (target compound) and receptor (e.g., enzyme active site) in PDBQT format.

Define a grid box around the binding pocket (20–25 ų).

Run docking with exhaustiveness ≥8 for accuracy.

  • Validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., di-substituted derivatives).
  • Reaction Optimization : Vary catalysts (e.g., switch from K₂CO₃ to Cs₂CO₃ for higher selectivity) or solvents (e.g., DMF vs. acetone).
  • Reproducibility : Strict control of moisture (use molecular sieves) and temperature (±2°C) .

Q. How does substituent variation on the benzyl group affect bioactivity (SAR studies)?

  • Methodological Answer : Synthesize analogs (e.g., replacing 3,5-difluoro with 3-chloro-5-fluoro) and evaluate:

  • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., acetylcholinesterase).
  • Cellular Assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 model).
  • Key Finding : Electron-withdrawing groups (e.g., -F) enhance binding to hydrophobic pockets .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose to heat (40°C), light (UV-Vis), and humidity (75% RH) for 4 weeks.
  • Analysis : Monitor aldehyde oxidation (HPLC peak shift) and dimerization (HRMS).
  • Recommendations : Store in argon-sealed vials at –20°C with desiccants .

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